![molecular formula C25H20ClN5O2S B215556 N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide, also known as AC-93253, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound binds to a specific protein target, inhibiting its activity and leading to a range of physiological effects. In
Wirkmechanismus
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide binds to a specific protein target, inhibiting its activity. The protein target is involved in a range of physiological processes, including cell proliferation, inflammation, and apoptosis. By inhibiting the activity of this protein, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide can modulate these processes and lead to a range of physiological effects.
Biochemical and Physiological Effects
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to have a range of biochemical and physiological effects. In cancer models, the compound has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function. These effects are thought to be mediated through the inhibition of the protein target.
Vorteile Und Einschränkungen Für Laborexperimente
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in lab experiments. The compound may have off-target effects, and its activity may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the study of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. One direction is to further explore the therapeutic potential of the compound in different disease models. Another direction is to optimize the synthesis and modification of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide to improve its efficacy and reduce off-target effects. Additionally, the protein target of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide could be further characterized to better understand its role in physiological processes. Finally, the safety and efficacy of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in humans will need to be further evaluated in clinical trials.
Synthesemethoden
The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide is a complex process that involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with 6-(4-chlorophenylthiomethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base to form the final product, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been optimized to improve yield and purity, and the compound is now readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein target, leading to a range of physiological effects. N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
Produktname |
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
|---|---|
Molekularformel |
C25H20ClN5O2S |
Molekulargewicht |
490 g/mol |
IUPAC-Name |
(NE)-N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-11-13-21(14-12-18)34-16-20-15-22(32)29-24(28-20)31-25(27-19-9-5-2-6-10-19)30-23(33)17-7-3-1-4-8-17/h1-15H,16H2,(H3,27,28,29,30,31,32,33) |
InChI-Schlüssel |
UDRDFUMXZFLKPS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/N=C(\NC2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
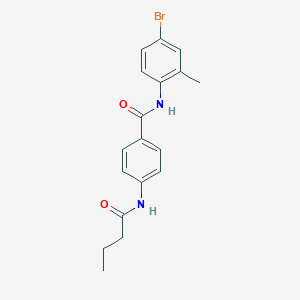
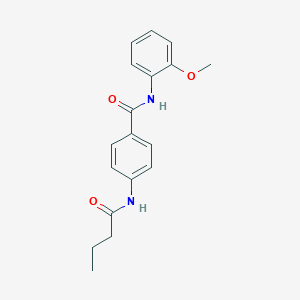
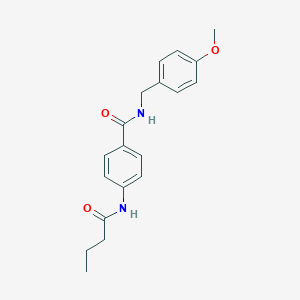
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

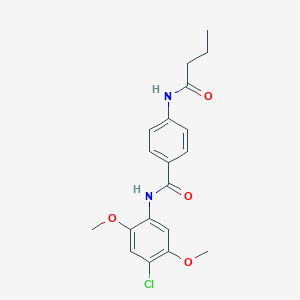
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
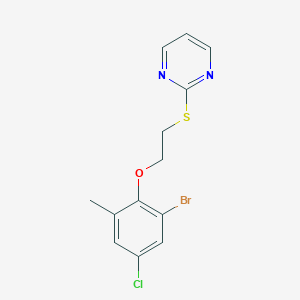

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)